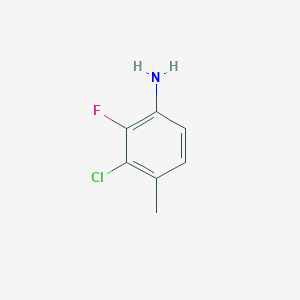

3-Chloro-2-fluoro-4-methylaniline

CAS No.: 1803566-12-2

Cat. No.: VC4181511

Molecular Formula: C7H7ClFN

Molecular Weight: 159.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803566-12-2 |

|---|---|

| Molecular Formula | C7H7ClFN |

| Molecular Weight | 159.59 |

| IUPAC Name | 3-chloro-2-fluoro-4-methylaniline |

| Standard InChI | InChI=1S/C7H7ClFN/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 |

| Standard InChI Key | XUOWJMJJRUUWOK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)N)F)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents:

-

A chlorine atom at the 3rd position

-

A fluorine atom at the 2nd position

-

A methyl group at the 4th position

This arrangement creates distinct electronic effects:

-

Electron-withdrawing chlorine and fluorine reduce electron density at the ortho and para positions, directing electrophilic substitution to the meta position.

-

The methyl group provides steric bulk and mild electron-donating effects through hyperconjugation .

The molecular structure is confirmed via techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

Key physical properties include:

The hydrochloride form (CAS: 1227502-13-7) exhibits higher solubility in polar solvents due to ionic interactions.

Synthesis Pathways

Chlorination of Paranitrotoluene

A patented method involves:

-

Chlorination: Paranitrotoluene (PNT) reacts with chlorine gas (0.48–0.54 weight parts) at 70–80°C in the presence of a catalyst (e.g., FeCl₃) .

-

Reduction: The chlorinated intermediate undergoes catalytic hydrogenation (0.038–0.044 weight parts H₂) with a palladium or nickel catalyst to yield the amine .

Key advantages of this route:

Alternative Route: Functionalization of Aniline

A multi-step synthesis from aniline derivatives includes:

-

Friedel-Crafts Methylation: Introducing the methyl group using CH₃Cl/AlCl₃.

-

Electrophilic Halogenation: Sequential fluorination and chlorination via HNO₂/HF and Cl₂ gas.

-

Purification: Recrystallization from ethanol-water mixtures.

This method allows precise control over substituent positions but requires rigorous temperature monitoring to avoid polysubstitution.

Chemical Reactivity and Applications

Diazotization and Coupling Reactions

The primary amine (-NH₂) enables diazotization with nitrous acid (HNO₂), forming diazonium salts that participate in:

-

Azo Coupling: Producing dyes like Congo Red derivatives.

-

Sandmeyer Reactions: Synthesizing aryl halides for pharmaceutical intermediates.

Nucleophilic Aromatic Substitution

Electron-withdrawing groups activate the ring for nucleophilic attacks, facilitating:

-

Hydroxylation: Reaction with NaOH under high pressure to form phenolic derivatives.

-

Amination: Replacement of fluorine with amines in the presence of Cu catalysts .

Pharmaceuticals

-

Antibacterial Agents: Serves as a precursor to fluoroquinolone antibiotics.

-

Kinase Inhibitors: Functionalized to target cancer-related enzymes .

Agrochemicals

-

Herbicides: Intermediate in the synthesis of chloroacetanilide herbicides .

-

Fungicides: Modified to enhance lipid membrane penetration.

Comparative Analysis with Related Compounds

The chlorine and methyl groups in 3-Chloro-2-fluoro-4-methylaniline enhance its metabolic stability compared to non-chlorinated analogs, making it preferable in drug design .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume